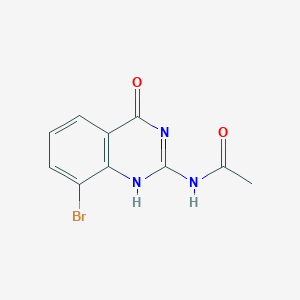
sodium;3H-purin-7-ide-2,6-dione;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a product on the pathway of purine degradation and is created from guanine by guanine deaminase, from hypoxanthine by xanthine oxidoreductase, and from xanthosine by purine nucleoside phosphorylase . Xanthine is subsequently converted to uric acid by the action of the xanthine oxidase enzyme .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Xanthine can be synthesized through various methods. One common synthetic route involves the Fischer indole synthesis, where optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux in methanesulfonic acid to yield the corresponding tricyclic indole . This method is known for its good yield and efficiency.
Industrial Production Methods
In industrial settings, xanthine is often produced as a byproduct of the synthesis of other purine derivatives. The production process typically involves the use of guanine or hypoxanthine as starting materials, which are then converted to xanthine through enzymatic reactions involving guanine deaminase or xanthine oxidoreductase .
Analyse Des Réactions Chimiques
Types of Reactions
Xanthine undergoes various chemical reactions, including:
Oxidation: Xanthine is oxidized to uric acid by xanthine oxidase.
Reduction: Xanthine can be reduced to hypoxanthine under certain conditions.
Substitution: Xanthine derivatives can be synthesized through substitution reactions involving the purine ring.
Common Reagents and Conditions
Oxidation: Xanthine oxidase is the primary enzyme used for the oxidation of xanthine to uric acid.
Reduction: Reducing agents such as sodium borohydride can be used for the reduction of xanthine to hypoxanthine.
Substitution: Various alkylating agents can be used to introduce substituents onto the purine ring of xanthine.
Major Products Formed
Uric Acid: Formed from the oxidation of xanthine.
Hypoxanthine: Formed from the reduction of xanthine.
Xanthine Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Xanthine and its derivatives have a wide range of scientific research applications:
Chemistry: Xanthine is used as a precursor for the synthesis of various purine derivatives.
Medicine: Xanthine derivatives, such as caffeine, theophylline, and theobromine, are used as stimulants and bronchodilators.
Industry: Xanthine is used as a drug precursor for human and animal medications and as a pesticide ingredient.
Mécanisme D'action
Xanthine exerts its effects primarily through its role in the purine degradation pathway. It is converted to uric acid by xanthine oxidase, which is then excreted from the body . Xanthine derivatives, such as caffeine, act as mild stimulants by opposing the actions of adenosine and increasing alertness in the central nervous system . These derivatives also have bronchodilator effects, making them useful in the treatment of respiratory conditions .
Comparaison Avec Des Composés Similaires
Xanthine is similar to other purine derivatives, such as:
Caffeine: A methylxanthine that acts as a stimulant and bronchodilator.
Theophylline: Another methylxanthine used as a bronchodilator in the treatment of asthma.
Theobromine: A methylxanthine found in cocoa that has stimulant and diuretic effects.
Xanthine is unique in its role as an intermediate in the purine degradation pathway and its conversion to uric acid . Its derivatives have diverse pharmacological effects, making them valuable in both medical and industrial applications .
Propriétés
IUPAC Name |
sodium;3H-purin-7-ide-2,6-dione;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2.Na.H2O/c10-4-2-3(7-1-6-2)8-5(11)9-4;;/h1H,(H3,6,7,8,9,10,11);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIAFQQFOSYIEY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C([N-]1)C(=O)NC(=O)N2.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N4NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[4-(hydroxymethyl)-6-[4-(hydroxymethyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]methanol](/img/structure/B8132559.png)


![Methyl 7,9-dibromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8132580.png)

![4-[(1S)-1-[[(Benzyloxy)carbonyl]amino]ethyl]benzoic acid](/img/structure/B8132599.png)



![(S)-3-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B8132644.png)

![2-amino-1,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one](/img/structure/B8132664.png)
